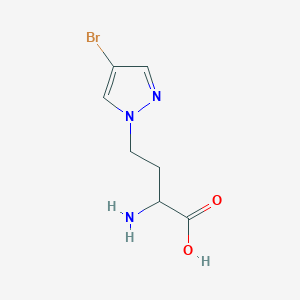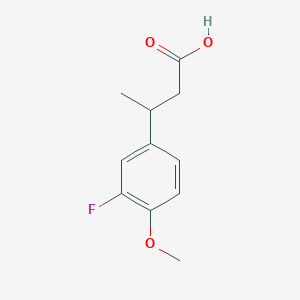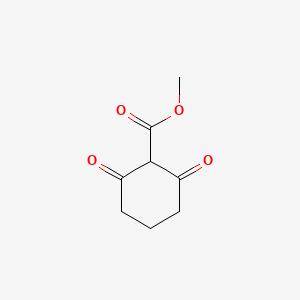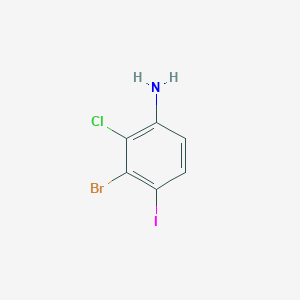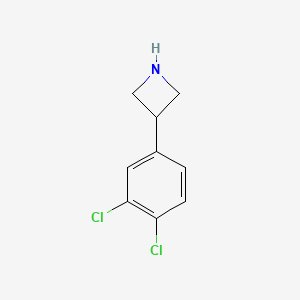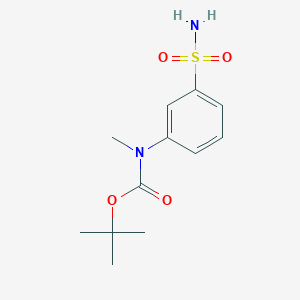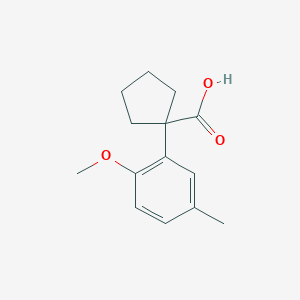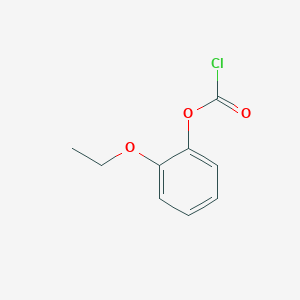
2-Ethoxyphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. This compound is a colorless, volatile liquid that degrades in moist air. It is primarily used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates.
Métodos De Preparación
The synthesis of 2-ethoxyphenyl chloroformate typically involves the reaction of 2-ethoxyphenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
2-Ethoxyphenol+Phosgene→2-Ethoxyphenyl chloroformate+HCl
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
2-Ethoxyphenyl chloroformate undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution: : It reacts with amines to form carbamates. For example:
2-Ethoxyphenyl chloroformate+Amine→Carbamate+HCl
-
Reaction with Alcohols: : It forms carbonate esters when reacted with alcohols:
2-Ethoxyphenyl chloroformate+Alcohol→Carbonate ester+HCl
-
Reaction with Carboxylic Acids: : It forms mixed anhydrides:
2-Ethoxyphenyl chloroformate+Carboxylic acid→Mixed anhydride+HCl
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are carbamates, carbonate esters, and mixed anhydrides.
Aplicaciones Científicas De Investigación
2-Ethoxyphenyl chloroformate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates. It is also used in the derivatization of polar compounds to make them more volatile for gas chromatography-mass spectrometry (GC-MS) analysis .
-
Biology: : It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Its ability to form carbamates makes it useful in the synthesis of enzyme inhibitors and other bioactive molecules.
-
Medicine: : It is used in the synthesis of drugs and drug intermediates. Its reactivity with amines and alcohols makes it a valuable reagent in medicinal chemistry.
-
Industry: : It is used in the production of polymers and other materials. Its ability to form carbonate esters makes it useful in the synthesis of polycarbonates and other polymeric materials.
Mecanismo De Acción
The mechanism of action of 2-ethoxyphenyl chloroformate involves nucleophilic attack on the carbonyl carbon by a nucleophile, such as an amine or alcohol. This results in the formation of a tetrahedral intermediate, which then collapses to form the final product (carbamate or carbonate ester) and hydrogen chloride. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
2-Ethoxyphenyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and phenyl chloroformate. These compounds share similar reactivity patterns but differ in their physical properties and specific applications:
-
Methyl Chloroformate: : A simple chloroformate used in the synthesis of carbamates and carbonates. It is more volatile and less stable than this compound.
-
Ethyl Chloroformate: : Similar to methyl chloroformate but with slightly higher boiling point and stability.
-
Phenyl Chloroformate: : An aromatic chloroformate used in the synthesis of more complex carbamates and carbonates. It is less volatile and more stable than this compound.
The uniqueness of this compound lies in its ethoxy substituent, which imparts specific reactivity and physical properties that make it suitable for certain applications.
Propiedades
Fórmula molecular |
C9H9ClO3 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
(2-ethoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-7-5-3-4-6-8(7)13-9(10)11/h3-6H,2H2,1H3 |
Clave InChI |
USCBMXSSTSVMRI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


